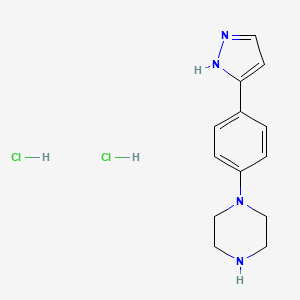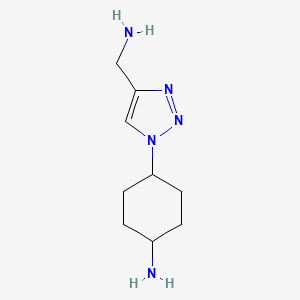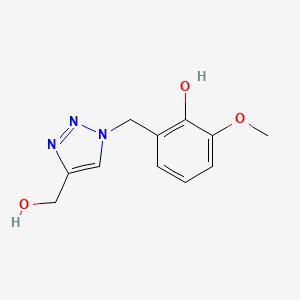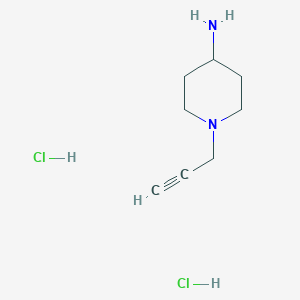
1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride
Descripción general
Descripción
Synthesis Analysis
While specific synthesis details for “1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride” were not found, a related compound, “N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride”, is available . It’s important to note that the synthesis process may vary depending on the specific structure of the compound.Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H16N2.2ClH/c10-6-2-5-9-11-7-3-1-4-8-11;;/h1,3-4,6-10H2;2*1H . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
The molecular weight of “N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride”, a related compound, is 225.16 . It is a powder at room temperature . Similar properties can be expected for “this compound”.Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
The study by Kocięcka et al. (2018) explores the reactions of propargylic alcohols with secondary cyclic amines, including piperidine, catalyzed by tungsten(0) complexes. This research unveils the formation of previously unknown diamines containing the tetrahydrofuran ring, showcasing the compound's utility in complex organic syntheses and highlighting its role in facilitating novel bond-forming reactions (Kocięcka, Czeluśniak, Panek, & Szymańska-Buzar, 2018).
Antimicrobial Activity
Research by Merugu, Ramesh, and Sreenivasulu (2010) and Vinaya et al. (2009) demonstrates the synthesis of piperidine derivatives with notable antibacterial activity. These studies contribute to the potential development of new antimicrobial agents, underscoring the importance of structural modifications in enhancing bioactivity (Merugu, Ramesh, & Sreenivasulu, 2010); (Vinaya, Kavitha, Kumar, Prasad, Chandrappa, Deepak, Swamy, Umesha, & Rangappa, 2009).
Material Science and Chemistry
The work by Jiang et al. (2013) on synthesizing novel (4'-tosyl) piperidin-4-yl containing α-aminophosphonates, catalyzed by magnesium perchlorate under solvent-free conditions, illustrates the compound's relevance in creating materials with potential insecticidal activities. This indicates its broader applicability in developing agricultural chemicals and materials science innovations (Jiang, Zhao, Gao, Chen, Qu, Mei, Rui, Ning, & She, 2013).
Pharmacology and Drug Development
Investigations into the compound's derivatives, as seen in the study by Bautista-Aguilera et al. (2014), where N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine was identified as a cholinesterase and monoamine oxidase dual inhibitor, underscore the compound's potential in the discovery and development of new therapeutic agents for treating neurodegenerative diseases (Bautista-Aguilera, Samadi, Chioua, Nikolić, Filipic, Agbaba, Soriano, de Andrés, Rodríguez-Franco, Alcaro, Ramsay, Ortuso, Yáñez, & Marco-Contelles, 2014).
Safety and Hazards
The safety information for “N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride” indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-prop-2-ynylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.2ClH/c1-2-5-10-6-3-8(9)4-7-10;;/h1,8H,3-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYJEXGMLWFJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



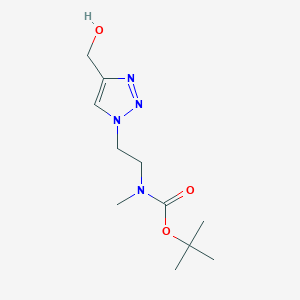

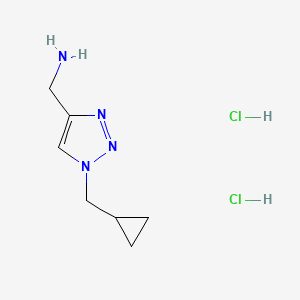
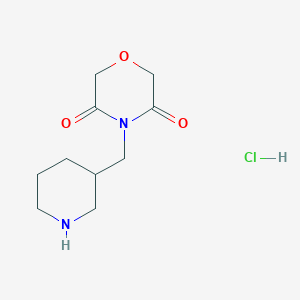
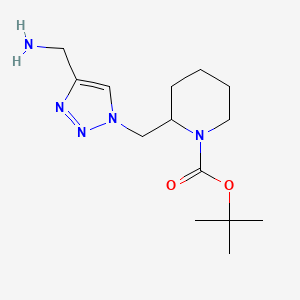
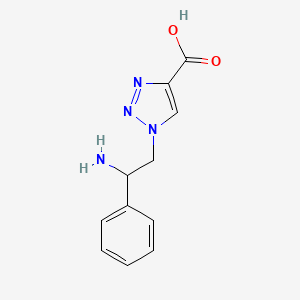

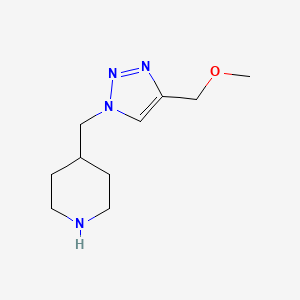
![2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1480628.png)
![5-methoxy-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1480629.png)
